molecular formula C7H15ClN2 B599638 (S)-Quinuclidin-3-amine hydrochloride CAS No. 137661-30-4

(S)-Quinuclidin-3-amine hydrochloride

Cat. No. B599638
M. Wt: 162.661
InChI Key: KHAKFKRESWHJHB-OGFXRTJISA-N
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Description

Quinuclidine is a nitrogenous bicyclic compound classified as an alkaloid. It’s a strong base due to the presence of a tertiary amine. The “(S)” denotes the specific stereochemistry of the molecule, indicating it’s the “left-handed” version of quinuclidin-3-amine . Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, like an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure of a compound like “(S)-Quinuclidin-3-amine hydrochloride” would involve a three-dimensional arrangement of atoms. The quinuclidine portion is a bicyclic structure with a nitrogen atom, and the amine group (-NH2) would be attached at the 3-position . The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making this a salt with the chloride ion associated with the amine group .


Chemical Reactions Analysis

Amines, like the one in this compound, can undergo a variety of chemical reactions. They can act as bases, reacting with acids to form salts . They can also undergo reactions with other functional groups, such as aldehydes and ketones, to form imines and enamines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Quinuclidin-3-amine hydrochloride” would depend on its specific structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and highly soluble in water . The presence of the chiral center (indicated by the “(S)”) means that this compound can exist as one of two enantiomers, which are mirror images of each other .

Scientific Research Applications

Pharmacological Profiles and Clinical Potential

  • Cevimeline hydrochloride hydrate, which has a quinuclidine structure, demonstrates pharmacological activity as a muscarinic receptor agonist. It significantly increases salivary secretion, showing promise in treating xerostomia in Sjögren's syndrome through enhancing salivary flow and improving symptoms in patients. This highlights the potential of quinuclidine derivatives in therapeutic applications for diseases affecting salivary glands (A. Shiozawa, 2002).

Antimicrobial Activity

  • Research on quaternary ammonium compounds (QACs) based on 3-substituted quinuclidines reveals significant antimicrobial activity with low toxicity towards human cells. This opens new avenues for the development of QACs with quinuclidine structures as potential antimicrobial agents, showing the utility of these compounds in pharmaceutical and agricultural industries (R. Odžak, 2020).

Corrosion Inhibition

  • Quinoline and its derivatives, which share structural similarities with quinuclidin derivatives, are noted for their anticorrosive properties. These compounds form stable chelating complexes with metallic surfaces, suggesting potential applications of quinuclidin derivatives in protecting metals against corrosion, particularly in industrial settings (C. Verma, M. Quraishi, E. Ebenso, 2020).

Future Directions

The future directions for a compound like “(S)-Quinuclidin-3-amine hydrochloride” would depend on its potential applications. If it has medicinal properties, future research could involve clinical trials to test its efficacy and safety . If it’s useful in chemical synthesis, future directions could involve developing more efficient or environmentally friendly methods of synthesizing this compound .

properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5,8H2;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHAKFKRESWHJHB-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677298
Record name (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Quinuclidin-3-amine hydrochloride

CAS RN

119904-90-4, 137661-30-4
Record name (S)-3-Aminoquinuclidine dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119904-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1-Azabicyclo[2.2.2]octan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a reactor having an agitator were added 11 liters of water, 7.30 kg (36.7 mole) of 3-aminoquinuclidine dihydrochloride and a solution made by mixing 2.93 kg (36.7 mole) of 50% sodium hydroxide and 2.44 kg of crushed ice to give a solution of 3-aminoquinuclidine monohydrochloride. To the cooled reactor solution (30° C.) was added a solution of 45 liters of pyridineand 8.12 kg (40.3 moles, i.e., an excess over the 3-aminoquinuclidine) of 4-amino-5-chloro-2-methoxybenzoic acid, an additional 10 liters of pyridine being used to rinse all the latter solution into the reactor. Cooling was stopped and the reaction mixture was stirred for 1/2 hr. To the reaction mixture was added 8.89 kg (43.0 moles) of warm melted DCC and the mixture was stirred at 25° C. for 6 hr. TLC of a sample, using 15% ammonium hydroxide in methanol on a silica gel plate by the method of P. Haefelfinzer in J. of Chromatography, 48 (184) 1970, showed the presence of unreacted 3-aminoquinuclidine. An additional 3.48 kg (16.8 mole) of DCC was added and the mixture was stirred for 16 hr. A repeat of the TLC test showed no 3-aminoquinuclidine was present.
Quantity
2.93 kg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2.44 kg
Type
reactant
Reaction Step One
Quantity
7.3 kg
Type
reactant
Reaction Step Two
Name
Quantity
11 L
Type
solvent
Reaction Step Two

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